

A Technical Guide to the Synthesis of 2,5-Dimethoxyphenylacetone for Researchers

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Compound of Interest

Compound Name: 2-Propanone, 1-(2,5-dimethoxyphenyl)-

Cat. No.: B076611

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Introduction

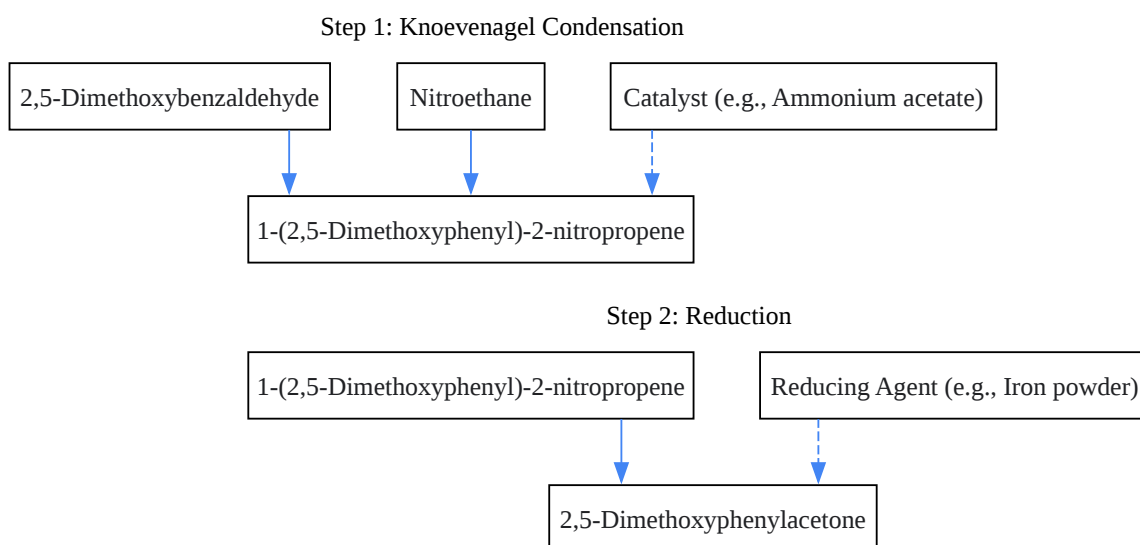
2,5-Dimethoxyphenylacetone, also known as 1-(2,5-dimethoxyphenyl)propan-2-one, is a chemical intermediate of significant interest in the synthesis of various substituted phenethylamines. These derivatives are valuable tools in neuroscience research, particularly in the study of serotonergic systems. This guide provides a comprehensive overview of a common and effective two-step synthetic pathway to 2,5-dimethoxyphenylacetone, commencing from the readily available precursor, 2,5-dimethoxybenzaldehyde. The synthesis involves a Henry condensation reaction to form an intermediate nitropropene, followed by a reduction to yield the target ketone.

Overall Synthetic Pathway

The synthesis is typically carried out in two main stages:

- **Step 1: Knoevenagel Condensation (Henry Reaction)** - The condensation of 2,5-dimethoxybenzaldehyde with nitroethane to produce 1-(2,5-dimethoxyphenyl)-2-nitropropene.

- Step 2: Reduction of the Nitroalkene - The conversion of the nitropropene intermediate to 2,5-dimethoxyphenylacetone.



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Figure 1: Overall synthetic workflow for 2,5-dimethoxyphenylacetone.

Step 1: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene

This initial step involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, catalyzed by a weak base, typically an amine salt such as ammonium acetate or an amine like cyclohexylamine. The reaction proceeds via a nitroaldol addition followed by dehydration.

Experimental Protocol

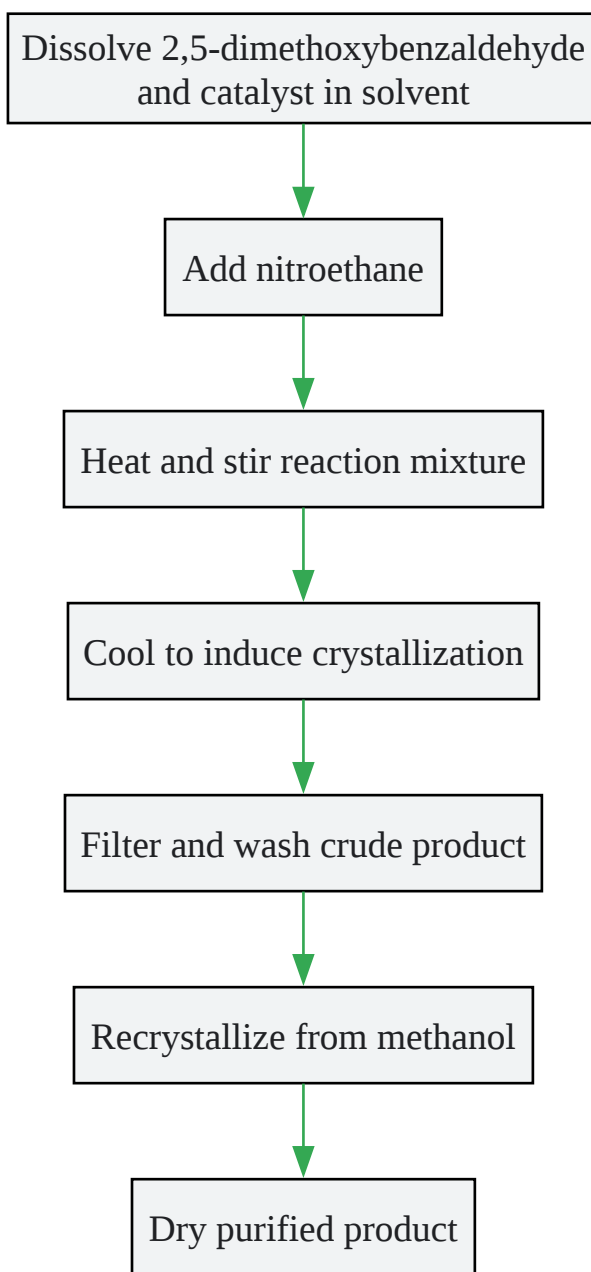
A common procedure for this condensation is as follows:

- To a solution of 2,5-dimethoxybenzaldehyde in a suitable solvent (e.g., glacial acetic acid or isopropanol), nitroethane is added.
- A catalyst, such as ammonium acetate or cyclohexylamine, is introduced to the mixture.
- The reaction mixture is heated, typically on a steam bath or at a controlled temperature (e.g., 60-80°C), for several hours to drive the condensation and subsequent dehydration.
- Upon cooling, the product, 1-(2,5-dimethoxyphenyl)-2-nitropropene, often crystallizes from the reaction mixture.
- The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield bright yellow crystals.

Quantitative Data for Step 1

Reactant/Product	Molar Mass (g/mol)	Amount	Moles	Molar Ratio
2,5-Dimethoxybenzaldehyde	166.17	20.0 g	0.120	1.0
Nitroethane	75.07	11.7 g	0.156	1.3
Ethylenediammonium diacetate (EDDA)	180.19	2.16 g	0.012	0.1
Isopropanol (Solvent)	-	95 mL	-	-
Product: 1-(2,5-Dimethoxyphenyl)-2-nitropropene	223.23	~24 g	~0.107	-

Note: The table above is based on a high-yield procedure reported in online forums.^[1] Yields can vary depending on the specific conditions and catalyst used.



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Figure 2: Experimental workflow for the synthesis of 1-(2,5-dimethoxyphenyl)-2-nitropropene.

Step 2: Reduction of 1-(2,5-Dimethoxyphenyl)-2-nitropropene

The second step involves the reduction of the nitro group and the double bond of the nitropropene intermediate to form the ketone. A common and effective method for this transformation is the use of iron powder in an acidic medium, such as acetic acid.

Experimental Protocol

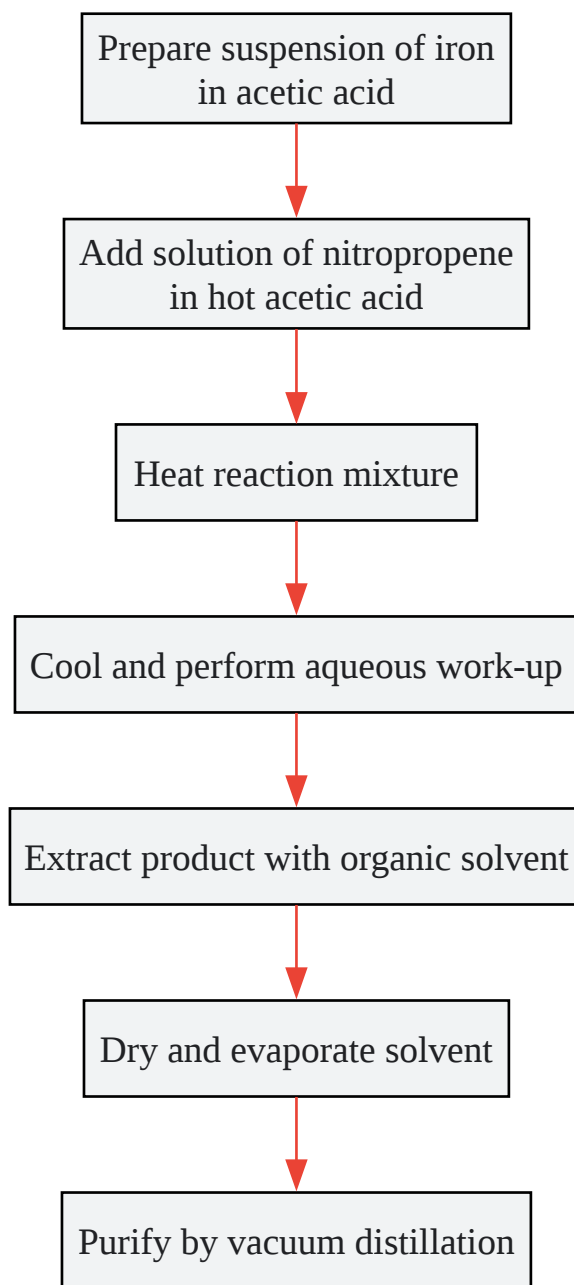
The following protocol is adapted from a procedure for a structurally similar compound, 1-(4-iodo-2,5-dimethoxyphenyl)-2-nitropropene[2]:

- A suspension of iron powder in glacial acetic acid is prepared in a reaction flask.
- A solution of 1-(2,5-dimethoxyphenyl)-2-nitropropene in hot acetic acid is added to the iron suspension.
- The mixture is heated on a steam bath for a specified period, during which the reduction occurs.
- After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve filtration to remove the iron salts and subsequent work-up of the filtrate.
- The work-up typically involves dilution with water and extraction of the product into an organic solvent (e.g., dichloromethane).
- The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude 2,5-dimethoxyphenylacetone.
- Further purification can be achieved by vacuum distillation.

Quantitative Data for Step 2

Reactant/Product	Molar Mass (g/mol)	Amount	Moles	Molar Ratio
1-(2,5-Dimethoxyphenyl)-2-nitropropene	223.23	2.1 g	0.0094	1.0
Iron Powder	55.84	4.0 g	0.0716	~7.6
Glacial Acetic Acid (Solvent)	-	30 mL	-	-
Product: 2,5-Dimethoxyphenyl acetone	194.23	-	-	-

Note: The quantitative data is based on the analogous reduction of the 4-iodo derivative.^[2] The yield for the reduction of 1-(2,5-dimethoxyphenyl)-2-nitropropene would need to be determined experimentally but is expected to be in a similar range.



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References

- 1. Sciencemadness Discussion Board - 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 1-(4-iodo-2,5-dimethoxyphenyl)-2-propanone , Hive Methods Discourse [chemistry.mdma.ch]
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